REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[N+:12]([O-])=O>CC(O)=O.CCOC(C)=O.C([O-])(O)=O.[Na+].[Fe]>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[NH2:12] |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
64 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography on silica gel
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C=C(C=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |